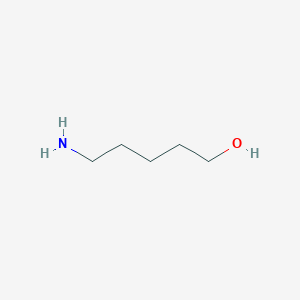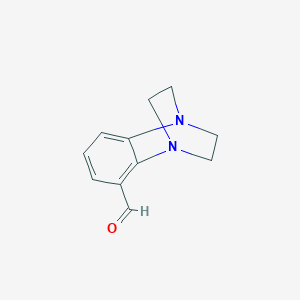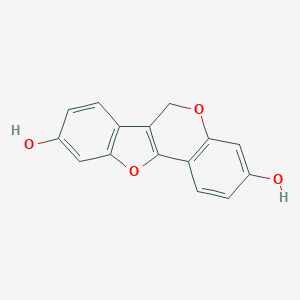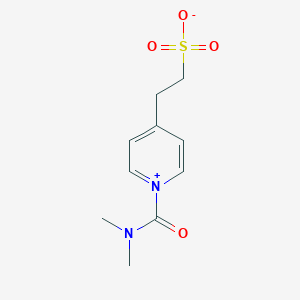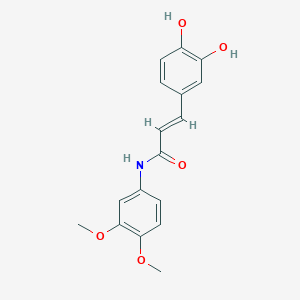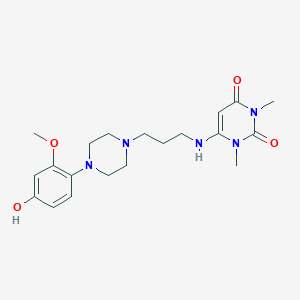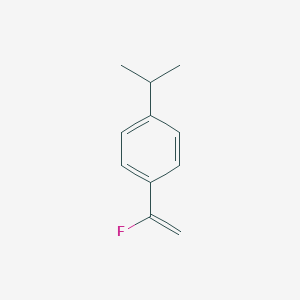
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene, also known as FEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FEB is a derivative of benzene and is classified as an arylalkene. It is a colorless liquid with a molecular weight of 162.22 g/mol and a boiling point of 100-101°C.
Mécanisme D'action
The mechanism of action of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also known to undergo addition reactions with various electrophiles, such as aldehydes and ketones.
Effets Biochimiques Et Physiologiques
Limited research has been conducted on the biochemical and physiological effects of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene. However, studies have shown that 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in lab experiments is its high reactivity, which allows for efficient synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also relatively easy to handle and has low toxicity, making it a safe option for researchers. However, one limitation of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in scientific research. One area of interest is the development of new materials, such as organic semiconductors and light-emitting diodes. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene may also be used in the synthesis of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in organic chemistry.
Méthodes De Synthèse
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene can be synthesized through a variety of methods, including the reaction of 1,4-dihalobenzene with a fluoroalkene in the presence of a palladium catalyst. Other methods involve the use of Grignard reagents or the reduction of nitrobenzene with a fluoroalkene.
Applications De Recherche Scientifique
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed cross-coupling reactions, which are important in the synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has also been used in the development of new materials, such as conducting polymers and liquid crystals.
Propriétés
Numéro CAS |
133367-98-3 |
|---|---|
Nom du produit |
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene |
Formule moléculaire |
C11H13F |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
1-(1-fluoroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13F/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,3H2,1-2H3 |
Clé InChI |
WGKCXMSQAOAXIM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)F |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=C)F |
Synonymes |
Benzene, 1-(1-fluoroethenyl)-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



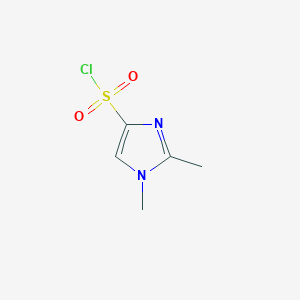
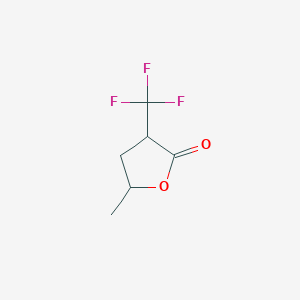
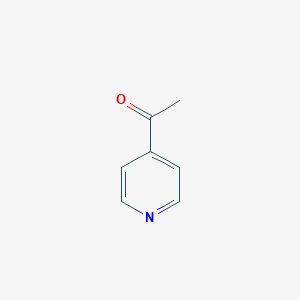
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
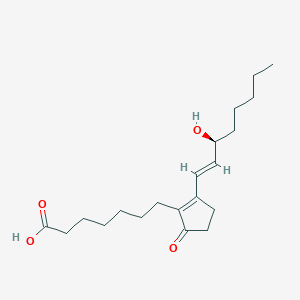
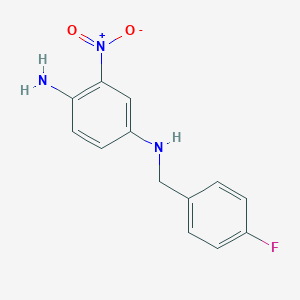
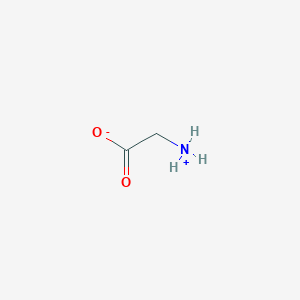
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
